5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione
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Overview
Description
5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazinane ring substituted with phenylhydrazinylidene and diethyl groups. Its molecular formula is C13H18N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione typically involves the reaction of 5,5-diethylbarbituric acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions, reducing the need for manual intervention and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazinylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5,5-Diethylbarbituric acid: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in the synthesis.
5,5-Diethyl-2-substituted 4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines: Compounds with similar structural features and biological activities.
Uniqueness
5,5-Diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both diethyl and phenylhydrazinylidene groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,5-diethyl-2-(phenylhydrazinylidene)-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-14(4-2)11(19)15-13(16-12(14)20)18-17-10-8-6-5-7-9-10/h5-9,17H,3-4H2,1-2H3,(H2,15,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPMHXFRGGNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NNC2=CC=CC=C2)NC1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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